molecular formula C25H23FN6O B11327190 1-(4-Fluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

1-(4-Fluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11327190
M. Wt: 442.5 g/mol
InChI Key: NLJOJKDJOVTCFZ-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorophenyl and pyrimidinyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with 2-methyl-6-(4-methylphenylamino)pyrimidine-4-amine under specific conditions to form the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-FLUOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLSULFONYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA
  • 1-(4-FLUOROPHENYL)-3-[4-({2-METHYL-6-[(4-CHLOROPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA

Uniqueness

1-(4-FLUOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA stands out due to its unique combination of fluorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C25H23FN6O

Molecular Weight

442.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C25H23FN6O/c1-16-3-7-19(8-4-16)29-23-15-24(28-17(2)27-23)30-20-11-13-22(14-12-20)32-25(33)31-21-9-5-18(26)6-10-21/h3-15H,1-2H3,(H2,31,32,33)(H2,27,28,29,30)

InChI Key

NLJOJKDJOVTCFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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